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Compound of Interest

Compound Name: GSK-2793660

Cat. No.: B3323170 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive analysis of the clinical trial failure of GSK-2793660, a

potent and irreversible inhibitor of Cathepsin C (CTSC).

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the GSK-2793660 clinical trial?

A1: The Phase I clinical trial for GSK-2793660 was terminated primarily due to a combination

of insufficient efficacy and unforeseen adverse events.[1][2] Specifically, while GSK-2793660
effectively inhibited its target, Cathepsin C (CTSC), it failed to produce a significant reduction in

the activity of downstream neutrophil serine proteases (NSPs) such as neutrophil elastase

(NE), cathepsin G, and proteinase 3.[1][3] Additionally, a significant adverse event, palmar-

plantar epidermal desquamation (peeling of the skin on the hands and feet), was observed in a

majority of subjects who received repeat doses.[1][2][3]

Q2: What was the mechanism of action for GSK-2793660?

A2: GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC).[1][4][5] CTSC is a

lysosomal cysteine protease responsible for the activation of several neutrophil serine

proteases (NSPs). The therapeutic hypothesis was that by inhibiting CTSC, the activation of

these NSPs would be blocked, thereby reducing inflammation in diseases like bronchiectasis.

[1][4]
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Q3: At what stage did the GSK-2793660 clinical trial fail?

A3: The clinical development of GSK-2793660 was halted during a Phase I study.[1][2][3] This

first-in-human study was designed to evaluate the safety, tolerability, pharmacokinetics, and

pharmacodynamics of the compound in healthy male subjects.[1][6]

Q4: What were the key safety concerns observed during the trial?

A4: The most significant safety concern was the manifestation of epidermal desquamation on

the palmar and plantar surfaces in seven out of ten subjects who received repeat doses of 12

mg of GSK-2793660 for 21 days.[1][3] This skin peeling began 7–10 days after the start of

dosing.[1][3] While there were no other clinically important safety findings, this adverse event

was unexpected, as it was not observed in preclinical toxicology studies in rats and dogs.[1]

Troubleshooting Guide for Cathepsin C Inhibitor
Development
This guide addresses potential issues that researchers might encounter when developing

CTSC inhibitors, based on the learnings from the GSK-2793660 trial.
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Issue Potential Cause
Troubleshooting/Considerati

on

Lack of downstream target

engagement despite potent

enzyme inhibition.

- Residual enzyme activity may

be sufficient for pro-enzyme

activation. - Short drug half-life

might not provide sustained

inhibition.[2] - Incomplete

understanding of the biological

threshold for CTSC inhibition

required to impact NSP

activity.

- Aim for near-complete

(>99%) and sustained CTSC

inhibition. - Consider

alternative dosing regimens

(e.g., more frequent dosing) to

compensate for a short half-

life. - Investigate the

relationship between the level

of CTSC inhibition and

downstream NSP activation

more thoroughly in preclinical

models.

Unexpected on-target toxicity

(e.g., skin desquamation).

- The biological role of the

target in specific tissues may

be poorly understood. - The

phenotype of genetic

deficiency in the target (e.g.,

Papillon-Lefèvre syndrome for

CTSC) may not fully predict

the effects of pharmacological

inhibition in adults.[1]

- Conduct thorough preclinical

studies to investigate the

target's function in a wide

range of tissues, including

those not directly related to the

intended therapeutic effect. -

Consider developing reversible

inhibitors, which may offer a

better safety profile compared

to irreversible inhibitors.[2]

Disconnect between preclinical

and clinical safety findings.

- Species-specific differences

in target biology and drug

metabolism.

- Utilize human-derived in vitro

models (e.g., organoids, tissue

cultures) to better predict

human-specific toxicities. - If

possible, investigate the

target's expression and

function in human tissues.

Quantitative Data Summary
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The following tables summarize the key quantitative findings from the GSK-2793660 Phase I

clinical trial.

Table 1: Pharmacodynamic Effect of GSK-2793660 on Cathepsin C Inhibition

Dose Regimen
Achieved CTSC

Inhibition
Time to Inhibition

Confidence Interval

(95%)

12 mg once daily for

21 days
≥90%

Within 3 hours on Day

1
56, 130

Data sourced from references[1][3].

Table 2: Effect of GSK-2793660 on Downstream Neutrophil Serine Protease Activity

Neutrophil Serine Protease Observed Reduction in Activity

Neutrophil Elastase (NE) Approximately 20% (with fluctuations up to 47%)

Cathepsin G Approximately 20% (with fluctuations up to 47%)

Proteinase 3 Approximately 20% (with fluctuations up to 37%)

Data sourced from references[1][3].

Experimental Protocols
Phase I Clinical Trial Design (Summarized)

Study Design: A randomized, placebo-controlled, crossover design for single ascending

doses, and a parallel-group design for repeat doses.[1][3]

Participants: Healthy male subjects.[1][3]

Single Ascending Dose (Part A): Oral doses of GSK-2793660 ranging from 0.5 mg to 20 mg

or placebo were administered.[1][3][6]
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Repeat Dose (Part B): A separate cohort received once-daily oral doses of 12 mg GSK-
2793660 or placebo for 21 days.[1][3]

Assessments: Safety (adverse events, clinical laboratory tests, vital signs, ECGs),

pharmacokinetics (plasma concentrations of GSK-2793660), and pharmacodynamics (whole

blood CTSC enzyme activity and NSP activity).[1]

Whole Blood Cathepsin C Activity Assay (Methodology Overview)

Principle: Measurement of CTSC enzymatic activity in whole blood samples.

Procedure (Illustrative):

Collect whole blood samples from subjects at specified time points.

Lyse red blood cells to release intracellular contents, including CTSC from neutrophils.

Incubate the lysate with a specific fluorogenic substrate for CTSC.

Measure the rate of fluorescent product generation using a plate reader.

Calculate the percent inhibition of CTSC activity relative to a pre-dose baseline or placebo

control.

Visualizations
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Mechanism of Action

GSK-2793660

Cathepsin C (CTSC)Inhibits (Irreversible)
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Activates
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Click to download full resolution via product page

Caption: Mechanism of action of GSK-2793660.
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Logical Flow of Clinical Trial Failure

GSK-2793660 Administration

High CTSC Inhibition
(≥90%)

Palmar-Plantar
Epidermal Desquamation

Modest NSP Inhibition
(~20%)

Insufficient Efficacy

Trial Termination

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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